2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a type of aromatic aldehyde. Aldehydes can react with a variety of biological molecules, including proteins and DNA, which could potentially influence their function .
Mode of Action
Aldehydes, such as this compound, can form covalent bonds with biological molecules through a process called nucleophilic addition. This can result in modifications to these molecules and potentially alter their function .
Biochemical Pathways
Aromatic aldehydes are often involved in a variety of chemical reactions, including condensation reactions and oxidation-reduction reactions .
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeability suggest that it might be well absorbed and distributed in the body .
Result of Action
Aldehydes can cause cellular damage by reacting with and modifying cellular molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the reactivity of aldehydes. For example, aldehydes are more reactive in acidic conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has high gastrointestinal absorption and is BBB permeant This suggests that it could interact with various enzymes, proteins, and other biomolecules within the body
Cellular Effects
Given its physicochemical properties, it is likely that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of a trifluoromethyl group into a benzaldehyde derivative. One common method is the trifluoromethylation of 2-hydroxybenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile, at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 2-Hydroxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving trifluoromethylation reactions.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Formyl-5-(trifluoromethyl)phenol
- 4-Formyl-3-hydroxybenzotrifluoride
- 4-(Trifluoromethyl)salicylaldehyde
Comparison: Compared to its analogs, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNJGHMBMXAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626169 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-34-4 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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